

A Comprehensive Technical Guide to the Physical and Chemical Properties of Behenyl Palmitate

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Compound of Interest

Compound Name: Behenyl palmitate

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Introduction

Behenyl palmitate (C₃₈H₇₆O₂), the ester of behenyl alcohol and palmitic acid, is a wax ester of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. Its unique physicochemical properties, stemming from its long-chain aliphatic structure, make it a valuable ingredient in formulations requiring emollience, thickening, and structural integrity. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of **behenyl palmitate**, detailed experimental protocols for its characterization, and visualizations of relevant workflows and pathways to support research and development activities.

Core Physical and Chemical Properties

Behenyl palmitate is a white to off-white, waxy solid at room temperature.^[1] Its properties are largely defined by the presence of two long saturated hydrocarbon chains, rendering it highly lipophilic and hydrophobic.

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical and chemical properties of **behenyl palmitate**.

Property	Value	Reference
Chemical Identifiers		
CAS Number	42232-33-7	[2]
IUPAC Name	Docosyl hexadecanoate	[3]
Molecular Formula	C38H76O2	[2]
Molecular Weight	565.01 g/mol	[2]
Physical Properties		
Melting Point	Not explicitly available; typically for long-chain wax esters, it falls in the range of 60-80 °C. Determined by DSC.	
Boiling Point	569.4 °C at 760 mmHg (Predicted)	
Density	0.857 g/cm³ (Predicted)	
Refractive Index	1.457 (Predicted)	
Solubility		
Water	Poor	
Nonpolar Organic Solvents (e.g., Hexane, Chloroform)	Soluble, increases with temperature	
Polar Organic Solvents (e.g., Ethanol)	Sparingly soluble	
Computed Properties		
XLogP3	18.4	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	36	

Experimental Protocols

Accurate characterization of **behenyl palmitate** is essential for its application in research and drug development. The following sections detail the standard experimental methodologies for determining its key properties.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and phase transition behavior of **behenyl palmitate**.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **behenyl palmitate** into a standard aluminum DSC pan. Crimp the pan to seal it. An empty, sealed aluminum pan is used as a reference.
- Instrumentation: Place the sample and reference pans into the DSC instrument.
- Thermal Program:
 - Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
 - Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).
 - Hold the sample at the high temperature for a few minutes to ensure complete melting and to erase any prior thermal history.
 - Cool the sample back to the initial temperature at a controlled rate.
 - A second heating scan is often performed to obtain a more defined melting endotherm.
- Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. The enthalpy of fusion (ΔH) can also be calculated from the area under the melting peak.

Determination of Solubility (Isothermal Gravimetric Method)

Objective: To quantitatively determine the solubility of **behenyl palmitate** in a specific solvent at a given temperature.

Methodology:

- Sample Preparation: Add an excess amount of **behenyl palmitate** to a known volume of the desired solvent in a sealed container.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or water bath is recommended.
- Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Filter the solution through a pre-heated syringe filter (e.g., 0.45 μm PTFE) to remove any remaining solid particles.
- Gravimetric Analysis:
 - Transfer the filtered saturated solution to a pre-weighed, solvent-resistant container.
 - Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the melting point of **behenyl palmitate** until a constant weight is achieved.
 - Weigh the container with the dried **behenyl palmitate** residue.
- Calculation: The solubility is calculated as the mass of the dissolved **behenyl palmitate** per volume or mass of the solvent (e.g., in mg/mL or g/100g).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a **behenyl palmitate** sample and to quantify any impurities, such as free behenyl alcohol or palmitic acid.

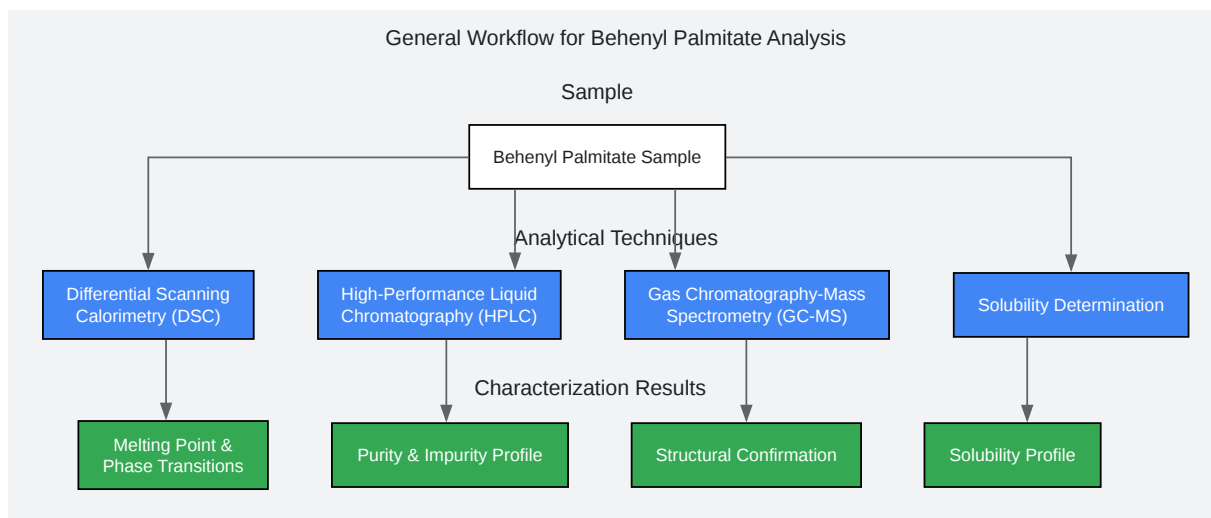
Methodology:

- Sample Preparation: Dissolve a known concentration of the **behenyl palmitate** sample in a suitable nonpolar solvent (e.g., hexane or chloroform).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient of a nonpolar solvent (e.g., acetonitrile or methanol) and a slightly more polar solvent (e.g., isopropanol or dichloromethane) is often employed.
 - Flow Rate: Typically 1.0 mL/min.
 - Detector: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is suitable for detecting non-chromophoric compounds like **behenyl palmitate**.
- Analysis: Inject the prepared sample solution into the HPLC system. The purity is determined by comparing the peak area of **behenyl palmitate** to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing their retention times with those of known standards.

Mandatory Visualizations

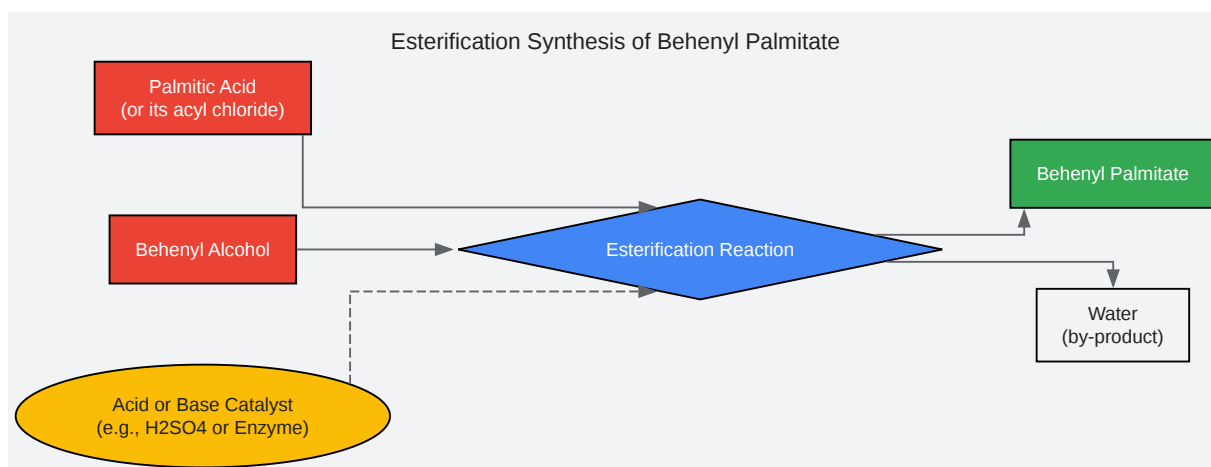
Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the study of **behenyl palmitate**.



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General workflow for the analysis of **behenyl palmitate**.

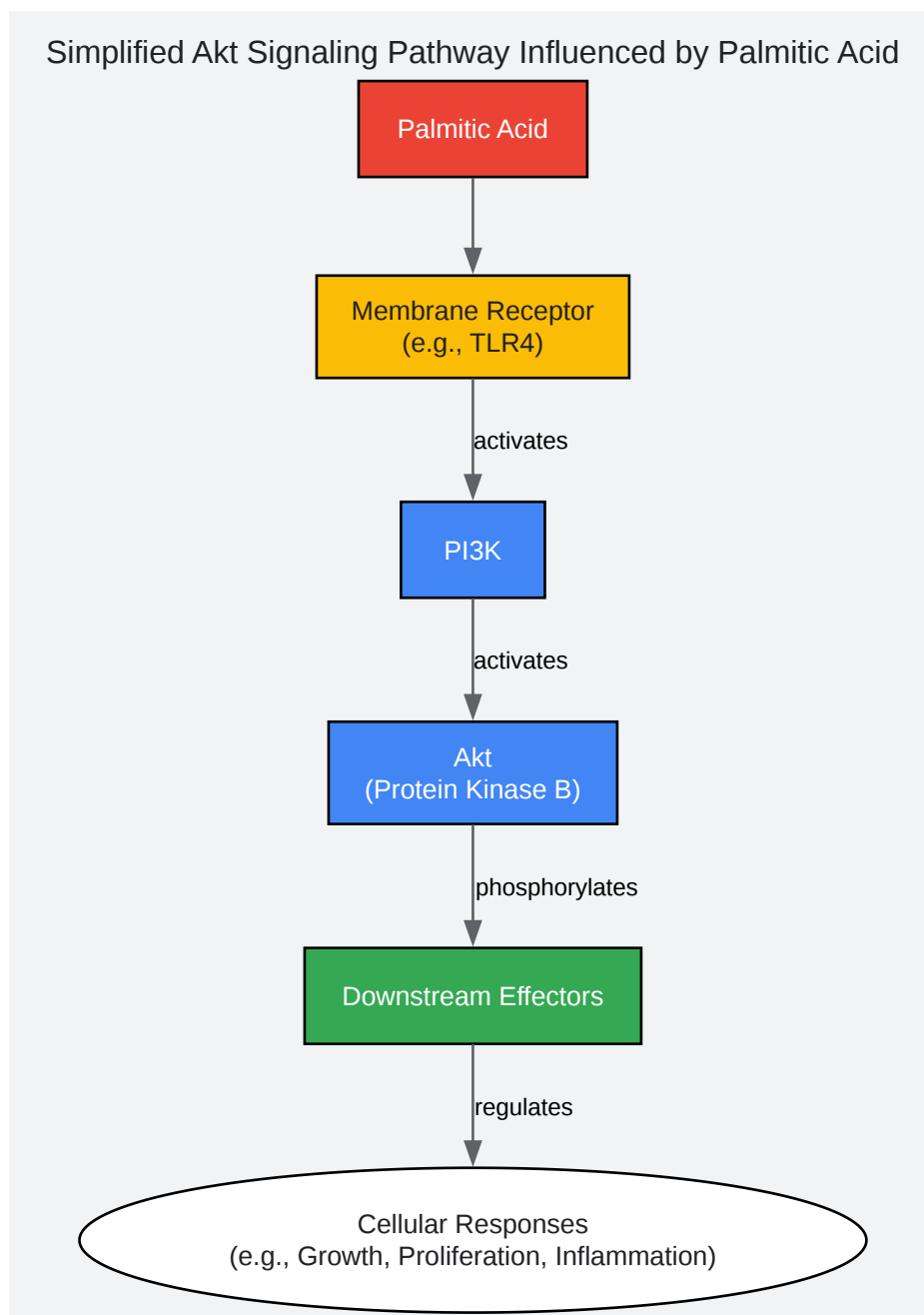


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Logical relationship in the synthesis of **behenyl palmitate**.

Signaling Pathway

Palmitic acid, a constituent of **behenyl palmitate**, is known to be involved in various cellular signaling pathways. The following diagram illustrates a simplified representation of the Akt signaling pathway, which can be influenced by palmitic acid.



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Simplified Akt signaling pathway involving palmitic acid.

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References

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